Narcobarbital

Description

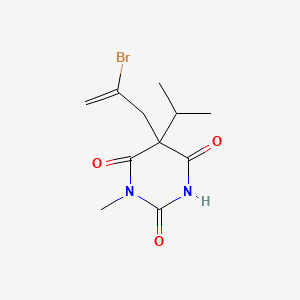

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromoprop-2-enyl)-1-methyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16/h6H,3,5H2,1-2,4H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMASVSHOSNKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3329-16-6 (hydrochloride salt) | |

| Record name | Narcobarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30871609 | |

| Record name | 5-(2-Bromoprop-2-en-1-yl)-1-methyl-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-55-3 | |

| Record name | 5-(2-Bromo-2-propen-1-yl)-1-methyl-5-(1-methylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Narcobarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enibomal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(2-Bromoprop-2-en-1-yl)-1-methyl-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENIBOMAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A77U8G9H84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Narcobarbital's Mechanism of Action on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narcobarbital, a member of the barbiturate class of drugs, exerts its primary pharmacological effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound interacts with and modulates the function of GABA-A receptors. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages extensive data from closely related barbiturates, such as pentobarbital and phenobarbital, to elucidate the expected mechanism of action. This document details the allosteric modulation and direct agonism of the GABA-A receptor by barbiturates, presents representative quantitative data, outlines key experimental protocols for studying these interactions, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel primarily permeable to chloride ions (Cl⁻)[1]. Upon binding of the endogenous neurotransmitter GABA, the channel opens, leading to an influx of Cl⁻ ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission[2][3]. The receptor is a hetero-oligomer assembled from a variety of subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties[4].

Barbiturates, including this compound, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site on the receptor complex[1]. This allosteric interaction is the foundation of their mechanism of action.

Core Mechanism of Action of this compound

Based on the well-established pharmacology of the barbiturate class, this compound's action on the GABA-A receptor is multifaceted and concentration-dependent, characterized by two primary mechanisms:

-

Positive Allosteric Modulation: At lower, clinically relevant concentrations, this compound acts as a positive allosteric modulator of the GABA-A receptor. It enhances the effect of GABA by increasing the duration of the Cl⁻ channel opening in response to GABA binding[1]. This prolonged channel opening leads to a greater influx of Cl⁻ ions for each GABA binding event, thereby potentiating the inhibitory postsynaptic current (IPSC)[5]. Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates increase the duration of the open state[1].

-

Direct Agonism: At higher concentrations, this compound can directly activate the GABA-A receptor, even in the absence of GABA[6][7]. This direct agonistic effect leads to a significant influx of Cl⁻ and profound central nervous system depression. This property distinguishes barbiturates from benzodiazepines, which are not direct agonists.

-

Channel Blockade: At very high, toxic concentrations, barbiturates can also act as channel blockers, physically occluding the pore of the GABA-A receptor and preventing ion flow[6][7].

Quantitative Data on Barbiturate-GABA-A Receptor Interaction

| Parameter | Barbiturate | Value | Receptor/System | Experimental Method | Reference |

| EC₅₀ (Potentiation) | Pentobarbital | 41 µM | Rat Neocortical Neurons | Voltage-Clamp Recording of IPSCs | [5] |

| Amobarbital | 103 µM | Rat Neocortical Neurons | Voltage-Clamp Recording of IPSCs | [5] | |

| Phenobarbital | 144 µM | Rat Neocortical Neurons | Voltage-Clamp Recording of IPSCs | [5] | |

| Pentobarbital | 94 µM | Cultured Rat Hippocampal Neurons | Whole-Cell Voltage Clamp | [6] | |

| Phenobarbital | 0.89 mM | Cultured Rat Hippocampal Neurons | Whole-Cell Voltage Clamp | [6] | |

| EC₅₀ (Direct Activation) | Pentobarbital | 0.33 mM | Cultured Rat Hippocampal Neurons | Whole-Cell Voltage Clamp | [6] |

| Phenobarbital | 3.0 mM | Cultured Rat Hippocampal Neurons | Whole-Cell Voltage Clamp | [6] | |

| Phenobarbital | 133 µM | Rat Neocortical Neurons | Voltage-Clamp Recording | [5] | |

| IC₅₀ (Channel Block) | Pentobarbital | 2.8 mM | Cultured Rat Hippocampal Neurons | Whole-Cell Voltage Clamp | [6] |

| Phenobarbital | 12.9 mM | Cultured Rat Hippocampal Neurons | Whole-Cell Voltage Clamp | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of barbiturates with GABA-A receptors.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through single or multiple GABA-A receptor channels in response to the application of GABA and a modulating compound like this compound.

Objective: To determine the effect of this compound on the amplitude, kinetics, and duration of GABA-activated chloride currents.

Methodology:

-

Cell Preparation:

-

Recording Setup:

-

Mount the coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipette with an internal solution designed to isolate chloride currents (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with CsOH).

-

-

Whole-Cell Recording:

-

Approach a cell with the recording pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply GABA at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline current.

-

Co-apply GABA with varying concentrations of this compound to measure the potentiation of the GABA-evoked current.

-

Apply high concentrations of this compound alone to test for direct activation of the GABA-A receptor.

-

-

Data Analysis:

-

Measure the peak amplitude and decay time constant of the elicited currents.

-

Construct concentration-response curves to determine the EC₅₀ for potentiation and direct activation.

-

Radioligand Binding Assay

This technique is used to determine the affinity of this compound for its binding site on the GABA-A receptor complex and to study how it allosterically modulates the binding of other ligands.

Objective: To determine the binding affinity (Kᵢ) of this compound and its effect on the binding of a radiolabeled ligand to the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing GABA-A receptors in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the GABA-A receptor complex (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include a set of wells with a high concentration of an unlabeled competing ligand.

-

Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Fit the data to a competition binding equation to determine the IC₅₀, from which the Kᵢ can be calculated.

-

Visualizations

Signaling Pathway

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Workflow for Patch-Clamp Electrophysiology experiments.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay experiments.

Conclusion

This compound, as a barbiturate, profoundly modulates the function of the GABA-A receptor, a cornerstone of inhibitory neurotransmission. Its dual mechanism of positive allosteric modulation at lower doses and direct agonism at higher doses underlies its sedative, hypnotic, and anesthetic properties. While this compound-specific quantitative data remains to be fully elucidated in the public domain, the extensive research on related barbiturates provides a robust framework for understanding its interaction with the GABA-A receptor. The experimental protocols detailed herein offer a clear path for the further characterization of this compound and other novel modulators of the GABA-A receptor, which is crucial for the development of new therapeutics with improved safety and efficacy profiles.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Narcobarbital

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narcobarbital, also known as Pronarcon or Enibomal, is a barbiturate derivative first synthesized in 1932.[1][2] It is classified as a central nervous system depressant and has been utilized in veterinary medicine as a surgical anesthetic.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological profile of this compound, intended to serve as a resource for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is chemically designated as 5-(2-bromoprop-2-en-1-yl)-5-isopropyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione.[1] It is an N-methylated derivative of propallylonal.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5-(2-bromoprop-2-en-1-yl)-5-isopropyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione[1] |

| CAS Number | 125-55-3[1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₃[3] |

| SMILES | CC(C)C1(CC(Br)=C)C(=O)N(C)C(=O)NC1=O[4] |

| InChI | InChI=1S/C11H15BrN2O3/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16/h6H,3,5H2,1-2,4H3,(H,13,15,17)[4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, distribution, and overall pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molar Mass | 303.15 | g/mol | [3] |

| Melting Point | 115 | °C | [5] |

| pKa (acidic) | 7.74 (calculated) | [3] | |

| LogP (calculated) | 1.93 | [3] | |

| Water Solubility (ALOGS) | -2.66 | logS | [3] |

| Topological Polar Surface Area (TPSA) | 66.48 | Ų | [3] |

| Solubility | Very sparingly soluble in water. Soluble in methanol, ethanol, pyridine, and alkaline aqueous solutions. | [5] |

Synthesis and Preparation

Synthesis of this compound

The synthesis of this compound involves the alkylation of a barbiturate precursor. A general method involves heating 5-isopropyl-1-methylbarbituric acid with 2,3-dibromo-1-propene in an alkaline solution.[5] The following is a detailed experimental protocol adapted from the synthesis of similar barbiturates.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

5-isopropyl-1-methylbarbituric acid

-

2,3-dibromo-1-propene

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

-

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Reaction: To the sodium ethoxide solution, add 5-isopropyl-1-methylbarbituric acid to form the corresponding sodium salt. Subsequently, add 2,3-dibromo-1-propene dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the alkylation reaction.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in water.

-

Precipitation: Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as dilute ethanol to obtain pure this compound.[5]

-

Diagram 1: Synthesis Workflow of this compound

References

The Synthesis and Historical Development of Narcobarbital: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the barbiturate derivative Narcobarbital (Pronarcon). It details the historical context of its development, beginning with the synthesis of barbituric acid and culminating in this compound's introduction in the 1930s. The core of this guide focuses on the chemical synthesis of this compound, presenting a detailed, plausible experimental protocol and a summary of its physicochemical properties. Furthermore, it elucidates the primary mechanism of action for barbiturates, involving the modulation of the GABA-A receptor, which is visualized through a signaling pathway diagram. This paper is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Historical Development

The story of this compound is intrinsically linked to the broader history of barbiturates, a class of drugs that revolutionized the management of anxiety, insomnia, and seizure disorders in the 20th century. The journey began in 1864 when German chemist Adolf von Baeyer first synthesized the parent compound, barbituric acid (malonylurea), by condensing urea with malonic acid.[1][2] However, barbituric acid itself was not pharmacologically active.

The therapeutic potential of this chemical class was unlocked in 1903 when German chemists Emil Fischer and Joseph von Mering discovered that diethylbarbituric acid, a derivative, possessed potent hypnotic properties.[1] This compound was subsequently marketed by Bayer under the trade name Veronal in 1904, marking the clinical introduction of the first commercially available barbiturate for use as a sleeping aid.[1]

In the following decades, extensive research led to the synthesis of over 2,500 different barbiturates, with about 50 of them finding clinical use.[1] It was within this fertile period of pharmaceutical innovation that this compound was developed. In 1932, Carl Heinrich Friedrich Boedecker and Heinrich Gruber Schoneberg, working for the firm J. D. Riedel-E. de Haën AG in Berlin, Germany, first synthesized the compound.[2] A United States patent for this "tri-substituted barbituric acid" was granted in May 1937.[2]

This compound, an N-methylated derivative of propallylonal, was developed for its sedative and hypnotic effects. While its use in human medicine has been largely superseded by newer agents with more favorable safety profiles, such as benzodiazepines, this compound continues to be utilized in veterinary medicine for the induction of surgical anesthesia.[2]

Physicochemical Properties of this compound

All quantitative data for this compound is summarized in the table below for clear reference and comparison.

| Property | Data |

| IUPAC Name | 5-(2-bromoprop-2-en-1-yl)-5-isopropyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione |

| Synonyms | Pronarcon, Enibomal, 5-(2-bromoallyl)-5-isopropyl-1-methylbarbituric acid |

| CAS Number | 125-55-3 |

| Molecular Formula | C₁₁H₁₅BrN₂O₃ |

| Molar Mass | 303.15 g/mol |

| Melting Point | 115 °C |

| Appearance | Crystals (from dilute ethanol) |

| Solubility | Very sparingly soluble in water; Soluble in methanol, ethanol, pyridine, and aqueous alkaline solutions. |

Data sourced from multiple chemical databases and literature.

Synthesis of this compound

The synthesis of this compound involves the alkylation of a pre-formed N-methylated barbiturate core. Specifically, it is prepared by heating 5-isopropyl-1-methylbarbituric acid with 2,3-dibromo-1-propene in an alkaline solution. The N-methylated precursor, 5-isopropyl-1-methylbarbituric acid, is synthesized first, typically through the condensation of an appropriate malonic ester with N-methylurea. The subsequent step introduces the bromoallyl group at the C-5 position of the barbiturate ring.

References

The Pharmacokinetics and Pharmacodynamics of Narcobarbital: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative pharmacokinetic and pharmacodynamic data specifically for Narcobarbital is scarce. This guide synthesizes known information about this compound and leverages data from the broader class of barbiturates to provide a comprehensive technical overview. The absence of specific data for this compound is a notable gap in the current scientific literature.

Introduction

This compound (also known as Enibomal or Pronarcon) is a barbiturate derivative first developed in 1932.[1][2] It is characterized as an N-methylated derivative of propallylonal and has been primarily utilized in veterinary medicine to induce surgical anesthesia.[1][2] Like other barbiturates, this compound acts as a central nervous system (CNS) depressant. This document aims to provide an in-depth technical guide on the pharmacokinetics and pharmacodynamics of this compound, drawing upon the established principles of the barbiturate class of drugs.

Pharmacodynamics: The Science of Drug Action

The primary pharmacodynamic effect of this compound, like all barbiturates, is the depression of the central nervous system, leading to sedation, hypnosis, and anesthesia.[3]

Mechanism of Action

The principal mechanism of action for barbiturates involves their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[4] Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[5][6] This interaction potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal transmission.

At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA. This direct agonistic activity contributes to their more profound CNS depressant effects compared to other modulators like benzodiazepines, which only potentiate the effects of GABA.[7]

Signaling Pathway

The interaction of barbiturates with the GABA-A receptor initiates a signaling cascade that results in neuronal inhibition. A simplified representation of this pathway is provided below.

Quantitative Pharmacodynamic Data

| Parameter | Definition | Typical Value Range for Barbiturates |

| EC50 | The concentration of a drug that gives half of the maximal response. | Varies widely depending on the specific barbiturate and the effect being measured (e.g., potentiation of GABA response, direct channel activation).[8][9] |

| Kd | The equilibrium dissociation constant, representing the concentration of a drug at which half of the receptors are occupied. A lower Kd indicates a higher binding affinity. | Varies with the specific barbiturate and the subunit composition of the GABA-A receptor.[8][10] |

Pharmacokinetics: The Journey of the Drug in the Body

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). As with its pharmacodynamics, specific pharmacokinetic parameters for this compound are not well-documented. The following sections describe the expected pharmacokinetic properties based on its chemical structure and the general behavior of barbiturates.

Absorption

Barbiturates are typically well-absorbed after oral and parenteral administration. For anesthetic induction, intravenous administration is common to achieve a rapid onset of action. The rate of absorption is influenced by the drug's lipid solubility; more lipophilic barbiturates generally have a faster onset.

Distribution

Following absorption, barbiturates are distributed throughout the body. The extent of distribution is largely determined by the drug's lipid solubility. Highly lipid-soluble barbiturates, like those used for anesthesia, rapidly cross the blood-brain barrier to exert their effects on the CNS. They also distribute into other tissues, which plays a crucial role in the termination of their anesthetic effect through redistribution from the brain to other body compartments.

Metabolism

The metabolism of barbiturates primarily occurs in the liver. A key feature of this compound is its N-methylated structure. N-demethylation is a common metabolic pathway for N-methylated barbiturates, often leading to the formation of active metabolites. For instance, mephobarbital is metabolized to the active compound phenobarbital. It is plausible that this compound undergoes N-demethylation to propallylonal, which may also possess pharmacological activity. Other metabolic pathways for barbiturates include oxidation of the substituents at the C5 position.

Excretion

The metabolites of barbiturates, which are generally more water-soluble than the parent drug, are primarily excreted by the kidneys in the urine. The rate of excretion can be influenced by urinary pH.

Quantitative Pharmacokinetic Data

Specific pharmacokinetic parameters for this compound are not available. The table below provides a summary of key pharmacokinetic parameters for phenobarbital, a well-studied long-acting barbiturate, to provide a comparative context.

| Parameter | Definition | Phenobarbital (Adults) |

| Bioavailability (Oral) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | ~95%[11] |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | 5.1 - 5.8 days[11] |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 0.60 L/kg[11] |

| Clearance (CL) | The rate of drug elimination from the body divided by the plasma concentration of the drug. | 3.0 mL/hr/kg[11] |

Experimental Protocols

Detailed experimental protocols for studying this compound are not published. However, a general workflow for evaluating the anesthetic properties of a barbiturate in a preclinical animal model can be outlined.

Hypothetical Experimental Workflow for Anesthetic Efficacy

The following diagram illustrates a hypothetical experimental workflow for assessing the anesthetic efficacy and safety of this compound in a rodent model.

Conclusion

This compound is a barbiturate with a history of use in veterinary anesthesia. Its pharmacodynamic and pharmacokinetic properties are presumed to be similar to other members of the barbiturate class, particularly other N-methylated derivatives. The primary mechanism of action is the potentiation and direct activation of the GABA-A receptor, leading to CNS depression. While a general understanding of its pharmacology can be inferred, there is a significant lack of specific, quantitative data on the pharmacokinetics and pharmacodynamics of this compound in the public domain. Further research is warranted to fully characterize the profile of this compound and to establish its precise therapeutic window and safety profile. Such studies would be invaluable for the scientific and drug development communities.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 7. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Explain what is EC50? [synapse.patsnap.com]

- 10. Pharmacodynamics | Basicmedical Key [basicmedicalkey.com]

- 11. Phenobarbital pharmacokinetics and bioavailability in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolism and Breakdown Products of Narcobarbital: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolism of narcobarbital, a methylated barbiturate derivative. While specific quantitative data for this compound remains limited in publicly available literature, this document synthesizes information on its predicted metabolic pathways based on its chemical structure and the known biotransformation of its non-methylated analog, propallylonal. The central role of the cytochrome P450 (CYP450) enzyme system in hepatic metabolism is detailed, covering key reactions such as N-demethylation and side-chain oxidation. This guide also presents detailed experimental protocols for the extraction, separation, and identification of this compound and its putative metabolites from biological matrices. Methodologies discussed include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are standard techniques in drug metabolism studies. The information herein is intended to serve as a foundational resource for researchers investigating the pharmacokinetics and metabolic fate of this compound.

Introduction

This compound, chemically known as 5-(2-bromoallyl)-5-isopropyl-1-methylbarbituric acid, is an N-methylated derivative of the barbiturate propallylonal.[1] Like other barbiturates, it exerts its effects as a central nervous system depressant. The in vivo disposition of barbiturates is primarily governed by hepatic metabolism, which transforms these lipophilic compounds into more water-soluble metabolites that can be readily excreted. The N-methylation of the barbiturate ring in this compound introduces a specific metabolic pathway, N-demethylation, which is a common reaction for many xenobiotics. Understanding the metabolic fate of this compound is crucial for defining its pharmacokinetic profile, duration of action, and potential for drug-drug interactions.

Metabolic Pathways

The in vivo metabolism of this compound is predicted to proceed through several key pathways, primarily mediated by the cytochrome P450 enzyme system in the liver. These pathways include N-demethylation and modifications of the bromoallyl and isopropyl side chains.

N-Demethylation

A primary metabolic route for N-methylated barbiturates is N-demethylation, catalyzed by CYP450 enzymes.[2] This reaction converts this compound into its non-methylated counterpart, propallylonal. Propallylonal is itself an active barbiturate and will undergo further metabolism. The rate of N-demethylation can vary between individuals due to genetic polymorphisms in CYP450 enzymes.

Side-Chain Oxidation

Both this compound and its N-demethylated metabolite, propallylonal, are subject to oxidative metabolism of their side chains.

-

Bromoallyl Side-Chain Metabolism: Based on studies of propallylonal, the β-bromoallyl side chain is a major site of metabolic activity. The primary pathway involves hydrolysis of the bromoallyl group to form an acetonyl side chain. This acetonyl group can then be further reduced to a secondary alcohol. Additionally, oxidative degradation of the bromoallyl side chain can occur.

-

Isopropyl Side-Chain Metabolism: The isopropyl group can also undergo oxidation to form hydroxylated metabolites.

The resulting metabolites are more polar than the parent compound and are more readily excreted in the urine.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound in vivo.

Quantitative Data

Specific quantitative data on the in vivo metabolism of this compound, such as the percentage of each metabolite formed, pharmacokinetic parameters (half-life, clearance, volume of distribution), and excretion profiles, are not extensively available in the current scientific literature. However, general principles of barbiturate metabolism can be applied for a qualitative understanding.

It is known that N-methylated barbiturates generally have a slower rate of metabolism compared to their non-methylated analogs. The clearance of N-methylated barbiturates is often considerably larger than that of the corresponding parent compounds.[2] For context, the following table presents hypothetical pharmacokinetic parameters for this compound and its primary metabolite, propallylonal, based on typical values for related barbiturates. It is critical to note that these are illustrative values and require experimental verification.

| Compound | Parameter | Value (Illustrative) | Species | Reference |

| This compound | Half-life (t½) | 4 - 8 hours | Rat | [3] (extrapolated) |

| Clearance (CL) | 0.1 - 0.3 L/h/kg | Rat | [3] (extrapolated) | |

| Volume of Distribution (Vd) | 1 - 2 L/kg | Rat | [3] (extrapolated) | |

| Propallylonal | Half-life (t½) | 2 - 5 hours | Rat | [3] (extrapolated) |

| Clearance (CL) | 0.2 - 0.5 L/h/kg | Rat | [3] (extrapolated) | |

| Volume of Distribution (Vd) | 0.8 - 1.5 L/kg | Rat | [3] (extrapolated) |

Experimental Protocols

The following section details established methodologies for the analysis of barbiturates and their metabolites in biological samples. These protocols can be adapted for the specific investigation of this compound metabolism.

Sample Collection and Storage

-

Urine: Collect urine samples in sterile containers. For quantitative analysis, a 24-hour urine collection is recommended. Samples should be stored at -20°C or below until analysis to prevent degradation of metabolites.

-

Blood/Plasma: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge the blood to separate the plasma. Plasma samples should be stored at -80°C.

-

Tissue (Liver): At the time of collection, perfuse the liver with ice-cold saline to remove blood. Homogenize the tissue in a suitable buffer (e.g., phosphate buffer, pH 7.4). Store homogenates at -80°C.

Extraction of this compound and Metabolites

A robust extraction method is essential to isolate the analytes from the complex biological matrix. Solid-phase extraction (SPE) is a commonly used and efficient technique.

Protocol: Solid-Phase Extraction (SPE) from Urine

-

Sample Pre-treatment: Thaw the urine sample to room temperature. Centrifuge at 3000 x g for 10 minutes to remove particulate matter. Adjust the pH of 5 mL of urine to 6.0 with 1 M acetic acid or 1 M sodium hydroxide.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove interfering polar compounds.

-

Elution: Elute the this compound and its metabolites with 3 mL of methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the subsequent chromatographic analysis.

Analytical Methods

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of barbiturates and their metabolites. Derivatization is often required to improve the volatility and chromatographic properties of the analytes.

GC-MS Protocol:

-

Derivatization: To the reconstituted extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Identification: Compare the retention times and mass spectra of the analytes in the sample to those of authentic standards.

-

Quantification: Use a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar barbiturate) and generate a calibration curve.

-

4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of drugs and their metabolites, often without the need for derivatization.

LC-MS/MS Protocol:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 10% B to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound and its metabolites).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and each potential metabolite must be determined by infusing pure standards.

-

Quantification: Use an appropriate internal standard and construct a calibration curve.

-

Caption: General experimental workflow for the analysis of this compound and its metabolites.

Conclusion

References

- 1. Pharmacokinetics and bioavailability of methylphenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Sedative and Hypnotic Properties of Barbiturate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbiturates, derivatives of barbituric acid, represent a class of central nervous system (CNS) depressants that have historically been pivotal in the management of anxiety, insomnia, and seizure disorders. Despite their diminished clinical use in favor of agents with a wider therapeutic index, barbiturates remain crucial tools in specific medical contexts, such as anesthesia and refractory epilepsy.[1][2] This technical guide provides a comprehensive overview of the sedative and hypnotic properties of barbiturate derivatives, focusing on their molecular mechanisms of action, structure-activity relationships, and pharmacokinetic profiles. Detailed experimental protocols for assessing their pharmacological effects are provided, alongside a quantitative comparison of key derivatives to facilitate research and drug development endeavors.

Mechanism of Action: Modulating GABAergic Inhibition

The primary mechanism underlying the sedative and hypnotic effects of barbiturates is their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian CNS.[1][3]

Barbiturates act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from GABA itself.[1] This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl⁻) channel opening, leading to an enhanced influx of chloride ions into the neuron.[4] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized depressant effect on the CNS. At higher concentrations, barbiturates can directly act as agonists of the GABA-A receptor, opening the chloride channel even in the absence of GABA.[1] This direct agonistic activity contributes to their higher toxicity in overdose compared to other GABAergic modulators like benzodiazepines, which only increase the frequency of channel opening.[4]

Beyond their effects on GABA-A receptors, barbiturates can also inhibit excitatory neurotransmission by blocking AMPA and kainate receptors, which are subtypes of glutamate receptors.[1] This dual action of enhancing inhibition and suppressing excitation contributes to their potent CNS depressant effects.

Structure-Activity Relationships (SAR)

The sedative and hypnotic potency, as well as the pharmacokinetic profile of barbiturate derivatives, are intricately linked to their chemical structure. The core structure, barbituric acid, is inactive; pharmacological activity is conferred by substitutions at the C5 position of the pyrimidine ring.

Key SAR principles include:

-

Lipophilicity: Increased lipid solubility generally leads to a faster onset of action, shorter duration of action, and greater hypnotic potency. This is because more lipophilic compounds can more readily cross the blood-brain barrier.

-

Substituents at C5:

-

The presence of two substituents at the C5 position is essential for hypnotic activity.

-

Increasing the total number of carbon atoms in the C5 side chains (up to a certain point) enhances hypnotic potency.

-

Branched or unsaturated side chains tend to have a shorter duration of action compared to straight-chain analogs due to more rapid metabolic inactivation.

-

Alicyclic or aromatic substituents at C5 generally confer greater potency than aliphatic substituents with the same number of carbons.

-

-

Modifications at other positions:

-

Replacement of the oxygen at C2 with a sulfur atom (to form a thiobarbiturate, e.g., thiopental) significantly increases lipid solubility, resulting in a very rapid onset and short duration of action.[5]

-

Methylation of the nitrogen at N1 or N3 can also influence the onset and duration of action.

-

Pharmacokinetics and Comparative Data

Barbiturates are typically classified based on their duration of action, which is primarily determined by their lipid solubility and rate of metabolic clearance.[4]

| Barbiturate Derivative | Classification | Typical Hypnotic Dose (Oral) | Onset of Action (Oral) | Duration of Action | Elimination Half-life |

| Thiopental | Ultra-Short-Acting | N/A (IV administration) | < 1 minute (IV) | 5-15 minutes | 3-8 hours |

| Pentobarbital | Short-Acting | 100-200 mg | 15-30 minutes | 3-4 hours | 15-50 hours |

| Secobarbital | Short-Acting | 100-200 mg | 15-30 minutes | 3-4 hours | 15-40 hours |

| Amobarbital | Intermediate-Acting | 65-200 mg | 45-60 minutes | 6-8 hours | 8-42 hours |

| Phenobarbital | Long-Acting | 100-320 mg | > 60 minutes | 10-12 hours | 53-118 hours[6] |

Note: The data presented in this table are approximate values and can vary based on individual patient factors such as age, liver function, and concurrent medication use.

Experimental Protocols

In Vivo Assessment of Sedative-Hypnotic Activity: Pentobarbital-Induced Sleep Time in Mice

This protocol is a standard method for evaluating the sedative and hypnotic potential of a test compound by measuring its ability to potentiate the sleep-inducing effects of a barbiturate.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Pentobarbital sodium (30 mg/kg, i.p.)

-

Test compound at various doses

-

Vehicle (e.g., saline, distilled water with 0.5% carboxymethyl cellulose)

-

Diazepam (positive control, e.g., 3 mg/kg, i.p.)

-

Animal cages

-

Stopwatches

Procedure:

-

Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them in groups with free access to food and water.

-

Fasting: Fast the mice for 12-18 hours before the experiment, with water available ad libitum.

-

Grouping: Divide the mice into groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: Positive control (Diazepam)

-

Groups 3-n: Test compound at different doses

-

-

Administration: Administer the vehicle, positive control, or test compound intraperitoneally (i.p.) or orally (p.o.).

-

Pentobarbital Injection: After a specific pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer pentobarbital sodium (30 mg/kg, i.p.) to each mouse.

-

Observation: Immediately after pentobarbital injection, place each mouse in an individual observation cage and start a stopwatch.

-

Measurement of Sleep Latency and Duration:

-

Onset of Sleep (Latency): Record the time from pentobarbital injection to the loss of the righting reflex. The loss of the righting reflex is confirmed when the mouse remains on its back for at least 30 seconds when placed in that position.

-

Duration of Sleep: Record the time from the loss of the righting reflex to its recovery. The recovery of the righting reflex is confirmed when the mouse can right itself three times within a 30-second period.

-

-

Data Analysis: Compare the mean sleep latency and duration of the test groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant prolongation of sleep duration and/or a decrease in sleep latency indicates potential sedative-hypnotic activity.

In Vitro Assessment: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in response to barbiturate application, providing detailed insights into their mechanism of action at the molecular level.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and microscope

-

Borosilicate glass capillaries for pulling patch pipettes

-

External (extracellular) and internal (intracellular) recording solutions

-

GABA and barbiturate solutions

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices containing the neurons of interest.

-

Pipette Fabrication: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Solution Preparation: Prepare sterile and filtered external and internal solutions with appropriate ionic compositions.

-

Recording:

-

Position the brain slice or coverslip with cultured neurons in the recording chamber under the microscope.

-

Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

Apply positive pressure to the pipette and approach a target neuron.

-

Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Voltage-Clamp Recordings:

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA and/or the barbiturate derivative to the cell via a perfusion system.

-

Record the resulting transmembrane currents.

-

-

Data Analysis: Analyze the recorded currents to determine the effect of the barbiturate on the amplitude, kinetics (e.g., decay time constant), and charge transfer of GABA-evoked currents.

Conclusion

Barbiturate derivatives, while largely superseded in routine clinical practice, remain a significant class of sedative-hypnotic agents with a well-defined mechanism of action centered on the potentiation of GABA-A receptor function.[7] Their diverse pharmacokinetic profiles, governed by their chemical structure, have led to a range of clinical applications from anesthesia to epilepsy management. The experimental protocols detailed in this guide provide robust methods for the continued investigation of these compounds and the development of novel therapeutics targeting the GABAergic system. A thorough understanding of their structure-activity relationships and quantitative pharmacological properties is essential for researchers and drug development professionals working in the field of neuroscience and pharmacology.

References

- 1. sedationcertification.com [sedationcertification.com]

- 2. books-library.website [books-library.website]

- 3. scribd.com [scribd.com]

- 4. sciepub.com [sciepub.com]

- 5. aliemcards.com [aliemcards.com]

- 6. ia801700.us.archive.org [ia801700.us.archive.org]

- 7. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

A Century of Somnolence: The Historical Arc of Barbiturates in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For over a century, barbiturates have occupied a significant, albeit controversial, position in the annals of medical and scientific research. From their synthesis in the 19th century to their zenith as widely used sedatives, hypnotics, and anesthetics, and their subsequent decline with the advent of safer alternatives, the trajectory of barbiturates offers a compelling narrative of pharmacological discovery, therapeutic application, and the evolving understanding of neurobiology. This technical guide provides a comprehensive historical context of barbiturate use in research, detailing their development, mechanism of action, key experimental applications, and the quantitative trends that marked their rise and fall.

The Dawn of a New Class of Sedatives

The story of barbiturates begins in 1864 with the synthesis of barbituric acid by German chemist Adolf von Baeyer.[1][2][3][4][5] However, barbituric acid itself possessed no sedative properties.[1][5] It was not until the turn of the 20th century that the therapeutic potential of its derivatives was unlocked. In 1903, German scientists Emil Fischer and Joseph von Mering discovered that a derivative, diethyl-barbituric acid, was effective at inducing sleep in dogs.[1][5] Marketed as Veronal by Bayer, this compound marked the clinical introduction of the first barbiturate in 1904, revolutionizing the treatment of psychiatric and neurological disorders of the era.[6][7][8]

The early 20th century saw a surge in the synthesis and clinical adoption of various barbiturate derivatives. Over 2,500 barbiturates were synthesized throughout the 20th century, with approximately 50 of them being used clinically.[1][4][6] One of the most significant of these was phenobarbital, synthesized in 1911 and introduced by Bayer in 1912 under the trade name Luminal.[1][2][5] Phenobarbital quickly became a cornerstone in the treatment of epilepsy, a role it maintains in some contexts to this day.[2][6][9] The period between the 1920s and the mid-1950s represented the peak of barbiturate use, where they were the primary drugs used as sedatives and hypnotics.[6]

Quantitative Overview of Barbiturate Development and Use

The following tables summarize key quantitative data related to the history of barbiturates in research and clinical practice.

Table 1: Timeline of Key Events in Barbiturate History

| Year | Event | Significance |

| 1864 | Adolf von Baeyer synthesizes barbituric acid.[1][2][3][4][5][6] | Foundation for the development of a new class of drugs. |

| 1903 | Fischer and von Mering discover the hypnotic effects of barbital (diethyl-barbituric acid).[2][3][5][6] | First pharmacologically active barbiturate identified. |

| 1904 | Barbital is marketed as Veronal.[6][7][8] | Clinical introduction of barbiturates. |

| 1911 | Phenobarbital is synthesized.[3][4][6] | A long-acting barbiturate with significant anticonvulsant properties. |

| 1912 | Phenobarbital is marketed as Luminal and found to be effective for epilepsy.[1][2][5] | Expanded therapeutic application of barbiturates. |

| 1920s-1950s | Peak period of barbiturate use as sedatives and hypnotics.[6] | Widespread clinical and research application. |

| 1930s | Introduction of thiobarbiturates (e.g., thiopental) for intravenous anesthesia.[3][6] | Revolutionized anesthetic practices. |

| 1950s | Recognition of the behavioral disturbances and physical dependence potential of barbiturates.[1][8] | Beginning of the decline in barbiturate use. |

| 1960s | Decline of barbiturate therapy with the introduction of benzodiazepines.[3][6][7] | Shift towards safer sedative-hypnotics. |

| 1970s | Most barbiturates are replaced by benzodiazepines in routine medical practice.[1] | Restricted use to specific indications. |

Table 2: Classification and Properties of Representative Barbiturates

| Class | Representative Drug | Onset of Action | Duration of Action | Primary Research/Clinical Use |

| Ultra-short-acting | Thiopental, Methohexital | Immediate | Very short | Anesthesia induction.[4][6][10] |

| Short-acting | Secobarbital, Pentobarbital | 10-15 minutes | 3-4 hours | Sedatives, hypnotics.[10] |

| Intermediate-acting | Amobarbital, Butabarbital | 45-60 minutes | 6-8 hours | Sedatives, hypnotics.[10] |

| Long-acting | Phenobarbital | 30-60 minutes | 10-16 hours | Anticonvulsant in epilepsy.[9][10] |

Mechanism of Action: Unraveling the GABAergic Effects

The primary mechanism of action of barbiturates is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][4][10] This receptor is a ligand-gated ion channel that, upon activation, increases chloride permeability, leading to hyperpolarization of the neuron and a decrease in its excitability.[11]

Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA and benzodiazepine binding sites.[1] Their modulatory effect is twofold:

-

Potentiation of GABA: Barbiturates increase the duration of the opening of the chloride ion channel in response to GABA, thereby enhancing the efficacy of GABA's inhibitory signal.[1]

-

Direct Agonism: At higher concentrations, barbiturates can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[1] This direct agonism is a key reason for the lower therapeutic index and higher risk of overdose compared to benzodiazepines, which only potentiate GABA's effects.[1]

Beyond their GABAergic actions, barbiturates also inhibit excitatory neurotransmission by blocking AMPA and kainate receptors, which are subtypes of glutamate receptors.[1] This dual action of enhancing inhibition and suppressing excitation contributes to their potent central nervous system depressant effects.

Key Experimental Applications in Research

Barbiturates have been indispensable tools in a wide range of experimental research, particularly in neuroscience and pharmacology.

Anesthesia in Animal Models

For decades, barbiturates like pentobarbital and thiopental were the standard injectable anesthetics for surgical procedures in laboratory animals. Their reliability and potent CNS depressant effects allowed for the development and refinement of numerous experimental models.

Experimental Protocol: Barbiturate-Induced Anesthesia in a Rodent Model

-

Animal Preparation: A healthy adult rat (e.g., Sprague-Dawley, 250-300g) is weighed to determine the correct dosage. The animal is handled gently to minimize stress.

-

Anesthetic Preparation: A sterile solution of sodium pentobarbital (e.g., 50 mg/mL) is drawn into a sterile syringe with an appropriate gauge needle (e.g., 23-25 gauge). The typical anesthetic dose is 40-50 mg/kg.

-

Administration: The anesthetic is administered via intraperitoneal (IP) injection. The rat is restrained, and the needle is inserted into the lower right quadrant of the abdomen, avoiding the cecum. Aspiration is performed to ensure no visceral contents are drawn before injecting the solution.

-

Induction and Monitoring: The animal is placed in a clean, quiet cage. The onset of anesthesia is monitored by assessing the loss of the righting reflex. Deep anesthesia is confirmed by the absence of a pedal withdrawal reflex (toe pinch). Vital signs, including respiration and heart rate, are monitored throughout the procedure.

-

Maintenance: Anesthesia can be maintained for 45-120 minutes. Supplemental doses (e.g., 10-20% of the initial dose) can be administered if signs of lightening anesthesia appear.

-

Recovery: Post-procedure, the animal is kept warm and monitored until it regains consciousness and is able to move freely.

In Vitro Electrophysiology

Barbiturates have been instrumental in elucidating the function of inhibitory synapses. Patch-clamp and voltage-clamp recordings from neurons in brain slices or cultured cells have allowed researchers to directly observe the effects of barbiturates on GABA-A receptor-mediated currents.

Experimental Protocol: In Vitro Patch-Clamp Recording of Barbiturate Effects

-

Slice Preparation: A rodent brain is rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the region of interest (e.g., hippocampus, cortex) are prepared using a vibratome.

-

Recording Setup: The brain slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature. Neurons are visualized using a microscope with differential interference contrast optics.

-

Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron (whole-cell patch-clamp configuration).

-

Baseline Recording: Inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors are evoked by electrical stimulation of afferent fibers and recorded.

-

Barbiturate Application: A known concentration of a barbiturate (e.g., pentobarbital) is added to the perfusing aCSF.

-

Data Acquisition: IPSCs are recorded in the presence of the barbiturate. The decay time constant of the IPSCs is measured and compared to the baseline to quantify the potentiation of GABAergic inhibition.

Other Research Applications

-

"Sleep Cures": In the 1930s and 1940s, prolonged sleep induced by barbiturates was used experimentally in psychiatric research, particularly for patients with schizophrenia.[3][6]

-

"Truth Serum": Sodium thiopental, an ultra-short-acting barbiturate, was used in interrogations under the misnomer "truth serum" due to its disinhibiting effects.[12]

-

Euthanasia: High doses of barbiturates, such as pentobarbital, are a standard and approved method for humane euthanasia of laboratory animals due to their rapid and potent depression of the central nervous system, leading to respiratory and cardiac arrest.[13][14]

The Decline and Legacy of Barbiturates in Research

The widespread use of barbiturates began to wane in the 1960s for several critical reasons:

-

Low Therapeutic Index: The dose of barbiturates required for therapeutic effect is dangerously close to the dose that can cause severe respiratory depression and death.[4]

-

High Potential for Dependence and Abuse: Both physical and psychological dependence on barbiturates became a significant clinical and societal problem.[1][6][8]

-

Development of Benzodiazepines: The discovery and introduction of benzodiazepines in the 1960s provided a much safer alternative for sedation and anxiety treatment, as they have a higher therapeutic index and a lower risk of fatal overdose.[1][6]

Today, the use of barbiturates in both clinical practice and research is significantly restricted. While they remain important for specific applications such as the treatment of certain types of epilepsy, induction of anesthesia, and euthanasia, their former role as mainstream sedatives and hypnotics has been largely superseded.

The history of barbiturates in research serves as a powerful case study in the evolution of psychopharmacology. The journey from their enthusiastic adoption to their cautious and limited modern use highlights the critical importance of understanding not only the efficacy but also the safety and long-term consequences of pharmacological agents. The vast body of research conducted with barbiturates has undeniably paved the way for a more sophisticated understanding of synaptic transmission and the development of safer and more specific neurotherapeutics.

References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]

- 2. One hundred years of barbiturates and their saint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The history of barbiturates a century after their clinical introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. Barbiturate [bionity.com]

- 6. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

- 9. The clinical use of barbiturates in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Barbiturate and benzodiazepine modulation of GABA receptor binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroscience for Kids - Barbiturate [faculty.washington.edu]

- 13. Euthanasia Method for Rodents via Barbiturate or Injectable Anaesthetic | Animals in Science [queensu.ca]

- 14. Pentobarbital - Wikipedia [en.wikipedia.org]

Solubility Profile of Narcobarbital: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of narcobarbital in common laboratory solvents. Due to the limited availability of precise quantitative data for this compound, this guide also includes solubility information for structurally similar barbiturates, butalbital and phenobarbital, to provide a valuable frame of reference for researchers. The experimental protocols outlined herein are based on established methodologies for determining drug solubility.

Introduction to this compound

This compound, chemically known as 5-(2-Bromoallyl)-5-isopropyl-1-methylbarbituric acid, is a barbiturate derivative.[1][2] The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its formulation, bioavailability, and overall therapeutic efficacy. Understanding its solubility in various solvents is paramount for drug development processes, including formulation design, purification, and analytical method development.

Solubility Data

The following table summarizes the available solubility data for this compound and the structurally related compounds butalbital and phenobarbital. It is important to note that much of the data for this compound is qualitative. The quantitative data for butalbital and phenobarbital can be used to estimate the solubility of this compound in the absence of specific experimental values.

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Water | Very sparingly soluble[3] | Not Specified | Calculated Log10(Water Solubility in mol/l) = -2.68[4] |

| Ethanol | Soluble[3] | Not Specified | Qualitative data | |

| Methanol | Soluble[3] | Not Specified | Qualitative data | |

| Pyridine | Soluble[3] | Not Specified | Qualitative data | |

| Alkaline Aqueous Solutions | Soluble[3] | Not Specified | Qualitative data | |

| Butalbital | Water | 1700 mg/L[3] | 25 | |

| Ethanol | Soluble[3] | Not Specified | Qualitative data | |

| Ether | Soluble[3] | Not Specified | Qualitative data | |

| Acetone | Soluble[3][5] | Not Specified | Qualitative data | |

| Chloroform | Soluble[3] | Not Specified | Qualitative data | |

| Phenobarbital | Water | ~1 mg/mL[6][7] | Not Specified | Very slightly soluble[8][9] |

| Ethanol (95%) | ~100 mg/mL[6][7] | Not Specified | Freely soluble[8] | |

| Acetone | Freely soluble[8] | Not Specified | Qualitative data | |

| Chloroform | Sparingly soluble[9] | Not Specified | ||

| N,N-Dimethylformamide | Very soluble[8] | Not Specified | Qualitative data | |

| Diethyl Ether | Soluble[8] | Not Specified | Qualitative data | |

| Pyridine | Freely soluble[8] | Not Specified | Qualitative data |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[10][11] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various laboratory solvents.

3.1. Materials

-

This compound (solid powder)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone, chloroform) of appropriate purity

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (UV-Vis spectrophotometer or HPLC system)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a glass vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

3.3. Quantification of Dissolved this compound

The concentration of this compound in the filtered supernatant can be determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

3.3.1. Quantification by UV-Vis Spectrophotometry

This method is suitable if this compound has a significant chromophore and there are no interfering substances in the solvent.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

3.3.2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers greater specificity and is the preferred method, especially for complex matrices or when high accuracy is required.[13][14][15][16]

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., 240 nm for many barbiturates).[14]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 125-55-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. BUTALBITAL USP - PCCA [pccarx.com]

- 6. benchchem.com [benchchem.com]

- 7. Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. PHENOBARBITAL TABLETS, USP CIVRx only [dailymed.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nyc.gov [nyc.gov]

- 14. Analysis of barbiturates in blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijsra.net [ijsra.net]

- 16. agilent.com [agilent.com]

A Technical Guide to Narcobarbital: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Narcobarbital, a barbiturate derivative. This document covers its chemical identifiers, physicochemical properties, and detailed protocols for its synthesis and analysis. Furthermore, it illustrates key experimental workflows and its mechanism of action through detailed diagrams.

Chemical Identity and Properties

This compound, also known as Pronarcon, is a barbiturate derivative developed in 1932.[1] It is characterized by an N-methylated propallylonal structure and exhibits sedative effects.[1] It has found application in veterinary medicine for inducing surgical anesthesia.[1]

Chemical Structure and Identifiers

The unique chemical structure of this compound is precisely defined by its InChI and SMILES notations, which are crucial for its unambiguous identification in chemical databases and research.

| Identifier | Value |

| InChI | InChI=1S/C11H15BrN2O3/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16/h6H,3,5H2,1-2,4H3,(H,13,15,17)[1] |

| SMILES | CC(C)C1(CC(Br)=C)C(=O)NC(=O)N(C)C1=O |

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in the table below, providing essential information for experimental design and drug development.

| Property | Value | Reference |

| Molecular Formula | C11H15BrN2O3 | [2] |

| Molecular Weight | 303.15 g/mol | [2][3] |

| Melting Point | 115 °C | [2] |

| CAS Number | 125-55-3 | [2] |

| ATC Code | N01AG01 (WHO) | [3] |

| Calculated LogP (cLogP) | 1.93 | [4] |

| Topological Polar Surface Area (TPSA) | 66.48 Ų | [4] |

| Kovats Retention Index (Standard non-polar) | 1814 | [3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound, providing a foundation for its laboratory preparation and characterization.

Synthesis of this compound

The synthesis of this compound is based on the general procedure for the preparation of 5,5-disubstituted barbituric acids, followed by N-methylation. A plausible synthetic route is outlined below, based on established barbiturate chemistry.

Materials:

-

Diethyl isopropylmalonate

-

2,3-Dibromopropene

-

Sodium ethoxide

-

Urea

-

Methyl iodide

-

Anhydrous ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Step 1: Alkylation of Diethyl Isopropylmalonate. In a round-bottom flask, dissolve diethyl isopropylmalonate in anhydrous ethanol. Add a stoichiometric amount of sodium ethoxide to form the enolate. Slowly add 2,3-dibromopropene to the reaction mixture and reflux for several hours to yield diethyl (2-bromoallyl)(isopropyl)malonate. Monitor the reaction progress by thin-layer chromatography (TLC).

-